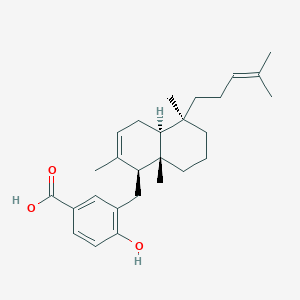
Jaspic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaspic Acid, also known as (-)-Jaspic Acid, is a small molecular drug with the chemical formula C27H38O3. It is a benzoic acid derivative with a complex structure that includes a hydroxy group and a trimethylated octahydro-naphthalenylmethyl group. This compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of lipoxygenases, which are enzymes involved in the metabolism of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jaspic Acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are commonly employed to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Jaspic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoic acid moiety produces benzyl alcohol .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting lipoxygenases, which are enzymes involved in inflammatory processes.
Medicine: Potential therapeutic agent for conditions involving inflammation and oxidative stress.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
Jaspic Acid exerts its effects primarily through the inhibition of lipoxygenases, specifically arachidonate 12-lipoxygenase (12-LOX) and arachidonate 15-lipoxygenase (15-LOX). These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators. By inhibiting these enzymes, this compound reduces the formation of these mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another benzoic acid derivative with anti-inflammatory properties.
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also inhibits the production of pro-inflammatory mediators.
Uniqueness
Jaspic Acid is unique in its specific inhibition of lipoxygenases, which distinguishes it from other anti-inflammatory compounds that primarily target cyclooxygenases (COX). This specificity may offer advantages in terms of reduced side effects and targeted therapeutic effects .
Properties
Molecular Formula |
C27H38O3 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
3-[[(1S,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C27H38O3/c1-18(2)8-6-13-26(4)14-7-15-27(5)22(19(3)9-12-24(26)27)17-21-16-20(25(29)30)10-11-23(21)28/h8-11,16,22,24,28H,6-7,12-15,17H2,1-5H3,(H,29,30)/t22-,24-,26-,27+/m0/s1 |
InChI Key |
IIMZFSAVKIVVHG-DAANFHMWSA-N |
Isomeric SMILES |
CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















